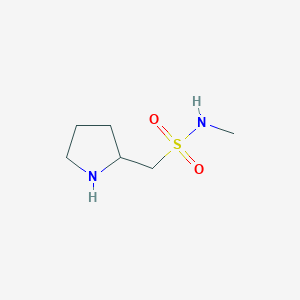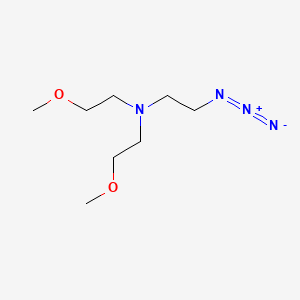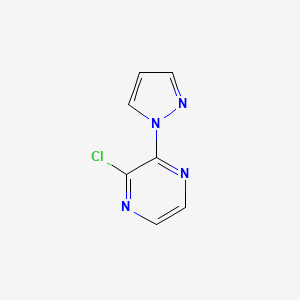
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine
Descripción general
Descripción
“2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” is a chemical compound with the molecular formula C7H5ClN4 . It is a solid substance and is part of the pyrazine family .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” consists of a pyrazine ring with a chlorine atom and a pyrazol ring attached to it .Physical And Chemical Properties Analysis
“2-Chloro-3-(1H-pyrazol-1-YL)pyrazine” is a solid substance . It has a molecular weight of 180.6 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- A study by Bhandari, Tripathi, and Saraf (2013) synthesized new 2-pyrazoline derivatives and evaluated their anticonvulsant activity using the “maximal electroshock seizure” (MES) test and pentylenetetrazole (PTZ) test. Some compounds showed appreciable activity in both tests (Bhandari et al., 2013).
Antibacterial and Antioxidant Properties
- Kitawat and Singh (2014) reported the synthesis of novel substituted 2-pyrazoline derivatives with antibacterial and antioxidant properties. These compounds were also evaluated for DNA binding activities, highlighting their potential in therapeutic applications (Kitawat & Singh, 2014).
Analgesic and Anti-inflammatory Activity
- A 2010 study by Girisha, Kalluraya, Narayana, and Padmashree synthesized 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines and evaluated their analgesic and anti-inflammatory activities. The results were comparable with standard drugs (Girisha et al., 2010).
Synthesis and Characterization
- Jothikrishnan, Narasimhan, and Shafi (2010) developed a simple method for the synthesis of a pyrazolyl thiazole derivative containing a piperonal moiety. This study contributes to the advancement of synthetic methods in organic chemistry (Jothikrishnan et al., 2010).
Anti-diabetic Studies
- Ibraheem, Ahmad, Ashfaq, Aslam, Khan, and Sultan (2020) synthesized new benzimidazole-pyrazoline hybrid molecules and assessed their anti-diabetic potential through α-glucosidase inhibition activity. The study shows the therapeutic potential of these compounds in diabetes management (Ibraheem et al., 2020).
Antitumor Activities
- Mohareb, El-Sayed, and Abdelaziz (2012) synthesized new pyrazole derivatives with significant antitumor activities against various human tumor cell lines. This highlights the potential use of these compounds in cancer therapy (Mohareb et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-3-pyrazol-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANRMZFMQNMVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1H-pyrazol-1-YL)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




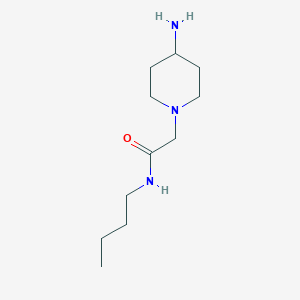
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)


![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)

![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
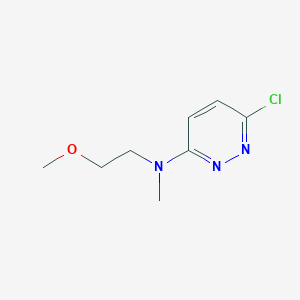
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
